7-Deacetyl-7-O-hemisuccinyl-Forskolin

Übersicht

Beschreibung

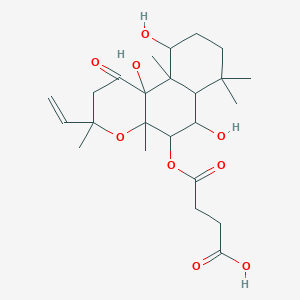

7-Deacetyl-7-O-hemisuccinyl-Forskolin is a derivative of forskolin, a labdane diterpene produced by the Indian Coleus plant (Coleus forskohlii). This compound is known for its ability to activate adenylate cyclase, an enzyme involved in the regulation of various cellular processes. The molecular formula of this compound is C24H36O9, and it has a molecular weight of 468.54 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Deacetyl-7-O-hemisuccinyl-Forskolin typically involves the modification of forskolin. The process includes the removal of the acetyl group at the 7th position and the addition of a hemisuccinyl group. This can be achieved through a series of chemical reactions, including esterification and hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and purification techniques to ensure high yield and purity. The compound is often produced in solid form and stored at low temperatures to maintain stability .

Analyse Chemischer Reaktionen

Types of Reactions

7-Deacetyl-7-O-hemisuccinyl-Forskolin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The hemisuccinyl group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various forskolin derivatives with modified functional groups. These derivatives can have different biological activities and applications .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Adenylyl Cyclase Activation:

7-Deacetyl-7-O-hemisuccinyl-Forskolin functions as an adenylyl cyclase activator. This property makes it valuable in research focused on cellular signaling pathways that involve cAMP, which is crucial for various physiological processes including metabolism, cell growth, and differentiation .

Cancer Research:

Research indicates that compounds like this compound can inhibit the proliferation of cancer cells by modulating the Hippo-YAP signaling pathway. This pathway is critical in regulating organ size and has been implicated in various cancers. Studies have shown that activation of Gs-coupled receptors can lead to the inhibition of YAP activity, which may reduce tumor growth and metastasis .

Cardiovascular Research

Effects on Cardiac Function:

Forskolin derivatives are often used to study their effects on cardiac muscle. This compound has been shown to influence transient potassium currents in rat ventricular myocytes, which are essential for cardiac action potentials. This modulation can provide insights into potential treatments for heart diseases .

Neuropharmacology

Cognitive Enhancement:

Research involving forskolin derivatives suggests potential applications in enhancing cognitive functions. By increasing cAMP levels, these compounds may facilitate synaptic plasticity and memory formation, making them candidates for further exploration in neurodegenerative diseases or cognitive disorders .

Data Table: Summary of Applications

Case Studies

Case Study 1: Cancer Cell Proliferation

In a study examining the effects of this compound on human cancer cell lines, researchers observed a significant reduction in cell viability correlated with increased cAMP levels. This suggests that the compound may serve as a therapeutic agent against specific cancers by targeting the Hippo-YAP pathway.

Case Study 2: Cardiac Function Improvement

Another investigation focused on the effects of this compound on rat heart tissues demonstrated that treatment with this compound resulted in enhanced contractility and improved electrical stability, indicating its potential use in treating heart failure or arrhythmias.

Wirkmechanismus

The primary mechanism of action of 7-Deacetyl-7-O-hemisuccinyl-Forskolin involves the activation of adenylate cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger involved in various cellular processes. The increase in cAMP levels leads to the activation of protein kinase A (PKA), which in turn regulates multiple downstream targets and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Forskolin: The parent compound, known for its potent adenylate cyclase activation.

7-Deacetylforskolin: A derivative lacking the acetyl group at the 7th position.

Forskolin Hemisuccinate: Another derivative with a hemisuccinyl group at a different position

Uniqueness

7-Deacetyl-7-O-hemisuccinyl-Forskolin is unique due to its specific structural modifications, which enhance its solubility and stability. These properties make it particularly useful for biochemical applications, such as the preparation of affinity supports and probes .

Biologische Aktivität

7-Deacetyl-7-O-hemisuccinyl-Forskolin (CAS Number: 83797-56-2) is a derivative of forskolin, a labdane diterpene derived from the plant Coleus forskohlii. This compound is notable for its enhanced solubility and biological activity, primarily through its role as an activator of adenylate cyclase, which leads to increased levels of cyclic adenosine monophosphate (cAMP) in cells. The elevation of cAMP levels plays a critical role in various signaling pathways, influencing multiple cellular processes.

- Molecular Formula : C24H36O9

- Molecular Weight : 468.54 g/mol

- Solubility : Soluble in chloroform and methanol; enhanced water solubility due to the hemisuccinyl modification.

The primary mechanism of action for this compound involves the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. This process initiates a cascade of biochemical events:

- Activation of Adenylate Cyclase : The compound binds to adenylate cyclase, leading to increased cAMP levels.

- cAMP-dependent Pathways : Elevated cAMP activates protein kinase A (PKA), which subsequently regulates various downstream targets, including gene transcription and enzyme activity.

- Inhibition of E-selectin Gene Transcription : Research indicates that this compound can inhibit the transcription of E-selectin through cAMP-dependent pathways, showcasing its potential anti-inflammatory properties.

Cellular Effects

This compound exhibits significant biological activities across various cell types:

- Inhibition of Inflammatory Responses : Studies have demonstrated that this compound can reduce inflammatory markers in bladder epithelial cells (BECs) during bacterial infections, suggesting a protective role against urinary tract infections (UTIs) .

- Induction of Exocytosis : In BECs, forskolin treatment has been shown to stimulate exocytosis, facilitating the release of intracellular pathogens .

Pharmacokinetics

The pharmacokinetic profile indicates that this compound has favorable absorption characteristics due to its water solubility. This property enhances its bioavailability and potential therapeutic applications.

Case Study 1: Anti-inflammatory Effects in UTI Models

A study investigated the effects of this compound on bladder epithelial cells infected with E. coli. Results indicated that treatment with this compound significantly reduced bacterial load and inflammatory cytokines such as IL-6 in urine samples post-treatment. The findings suggest its potential use as a therapeutic agent for UTIs .

Case Study 2: Role in Glucose Transport

Another investigation focused on the impact of forskolin derivatives on glucose transport mechanisms. It was found that this compound could enhance glucose uptake in human erythrocytes by modulating cAMP levels, indicating its relevance in metabolic disorders .

Comparative Analysis with Other Forskolin Derivatives

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Forskolin | Core structure | Directly activates adenylate cyclase |

| 7-Deacetylforskolin | Similar core | Lacks hemisuccinyl group; less soluble |

| 7-O-Acetylforskolin | Similar core | Acetylated form; more lipophilic |

| Rolipram | Different core | Selective phosphodiesterase inhibitor; impacts cAMP levels differently |

Eigenschaften

IUPAC Name |

4-[(3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O9/c1-7-21(4)12-14(26)24(31)22(5)13(25)10-11-20(2,3)18(22)17(30)19(23(24,6)33-21)32-16(29)9-8-15(27)28/h7,13,17-19,25,30-31H,1,8-12H2,2-6H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXOOYZVVOXRCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399463 | |

| Record name | 4-[(3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83797-56-2 | |

| Record name | 4-[(3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.